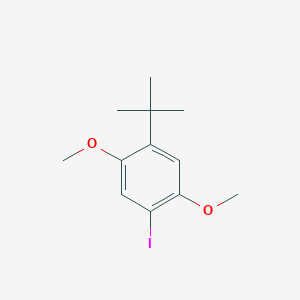

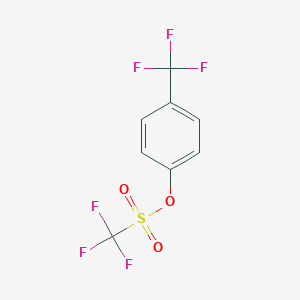

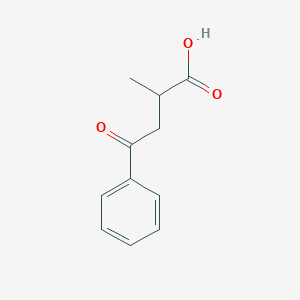

![molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2](/img/structure/B52657.png)

2-[(4-Chlorobenzyl)thio]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-トリス(ヒドロキシメチル)メチル-3-アミノプロパンスルホン酸: これは、7.7~9.1の範囲で溶液のpHを維持するのに効果的であるため、さまざまな実験条件に適しています . TAPSは、高い水溶性、安定性、および紫外可視光スペクトルでの低吸収率で知られています .

準備方法

合成経路と反応条件: TAPSは、3-クロロプロパンスルホン酸 とトリス(ヒドロキシメチル)アミノメタン の反応によって合成できます。 この反応では、通常、水酸化ナトリウム などの塩基を使用して、求核置換反応を促進します .

工業生産方法: 工業的には、TAPSは、規模に合わせて最適化された同様の合成経路を使用して大量に生産されています。 このプロセスには、収率と純度を高くするために、温度、pH、および反応物の濃度などの反応条件を注意深く制御することが含まれます .

化学反応の分析

反応の種類: TAPSは、次のようなさまざまな化学反応を起こします。

酸化: TAPSは特定の条件下で酸化され、スルホン酸誘導体を生成します。

還元: TAPSを含む還元反応はそれほど一般的ではありませんが、強力な還元条件下で起こることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、 および が含まれます。

還元: などの強力な還元剤を使用できます。

主な製品:

酸化: スルホン酸誘導体。

還元: TAPSの還元型ですが、それほど一般的ではありません。

科学研究における用途

TAPSは、その緩衝能力と安定性のために、科学研究で広く使用されています。主な用途には、次のようなものがあります。

化学: さまざまな化学反応や分析技術で緩衝液として使用されています。

生物学: 細胞培養培地や酵素アッセイで、pH安定性を維持するために使用されます。

医学: 診断アッセイや医薬品製剤で使用されています。

科学的研究の応用

TAPS is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

Chemistry: Used as a buffer in various chemical reactions and analytical techniques.

Biology: Employed in cell culture media and enzyme assays to maintain pH stability.

Medicine: Utilized in diagnostic assays and pharmaceutical formulations.

Industry: Applied in the production of biochemical reagents and as a stabilizer in various industrial processes .

作用機序

TAPSは、水素イオンを可逆的に結合することにより、緩衝液として機能し、pHの急激な変化を防ぎます。この緩衝作用は、生物学的および化学的システムの安定性を維持するために不可欠です。 関与する分子標的および経路には、溶液中に存在する水素イオンやその他のイオンとの相互作用が含まれます .

類似化合物との比較

TAPSは、次のような他の双性イオン緩衝液と比較されることがよくあります。

- HEPES (4-(2-ヒドロキシエチル)-1-ピペラジンエタンスルホン酸)

- MOPS (3-(N-モルホリノ)プロパンスルホン酸)

- MES (2-(N-モルホリノ)エタンスルホン酸)

TAPSの独自性:

- pH範囲: TAPSは、7.7~9.1のpH範囲で効果的であり、他の緩衝液とはわずかに異なります。

- 安定性: TAPSは非常に安定しており、UV-Visスペクトルで有意に吸収されず、分光光度法アッセイに適しています .

類似化合物:

- HEPES

- MOPS

- MES

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNWCLBBXUZVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399859 |

Source

|

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122305-66-2 |

Source

|

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

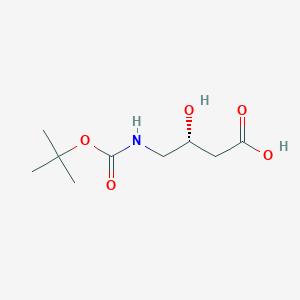

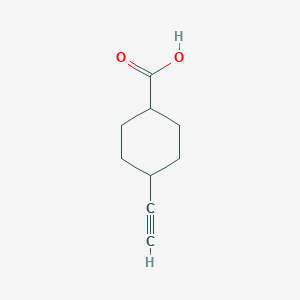

![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

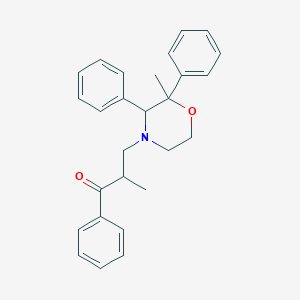

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)